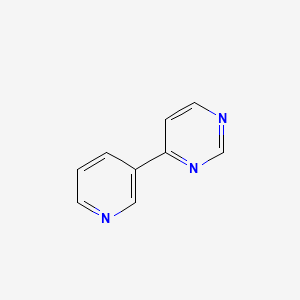

4-(Pyridin-3-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

98589-71-0 |

|---|---|

Formule moléculaire |

C9H7N3 |

Poids moléculaire |

157.17 g/mol |

Nom IUPAC |

4-pyridin-3-ylpyrimidine |

InChI |

InChI=1S/C9H7N3/c1-2-8(6-10-4-1)9-3-5-11-7-12-9/h1-7H |

Clé InChI |

PSXJPOTVCKWHGZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CN=C1)C2=NC=NC=C2 |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-(Pyridin-3-yl)pyrimidine Core

The construction of the this compound nucleus can be achieved through several reliable synthetic strategies. These methods offer flexibility in starting materials and reaction conditions, catering to various research and development needs.

Chalcone-based Cyclization Reactions

A prominent method for synthesizing the this compound core involves the cyclization of chalcone (B49325) precursors. Chalcones, which are α,β-unsaturated ketones, can be readily prepared through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. arabjchem.org

In a typical synthesis, (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one is prepared by the condensation of 3-acetylpyridine (B27631) with thiophene-2-carboxaldehyde. d-nb.infonih.gov This chalcone intermediate is then reacted with a suitable nitrogen-containing reagent, such as thiourea (B124793) or guanidine (B92328), to form the pyrimidine (B1678525) ring. d-nb.infonih.govbeilstein-journals.org For instance, the reaction with thiourea in the presence of a base like sodium ethoxide leads to the formation of a pyrimidine-2-thiol (B7767146) derivative. d-nb.info Similarly, cyclization with guanidine sulfate, followed by oxidation, yields 2-aminopyrimidine (B69317) derivatives. beilstein-journals.org

The versatility of this method allows for the introduction of various substituents onto the resulting pyrimidine ring by choosing appropriately substituted chalcones and cyclizing agents. acs.orgnih.gov

Multicomponent Reactions for Pyrimidine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound from simple starting materials in a single step. researchgate.netiiste.org These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. iiste.org

One such example is the one-pot, three-component reaction of pyridine-3-carbaldehyde, ethyl cyanoacetate, and benzamidine (B55565) hydrochloride in the presence of a base to yield a highly substituted pyrimidine. iiste.org Another MCR approach involves the reaction of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, often referred to as the Biginelli reaction, which can be adapted to produce dihydropyrimidine (B8664642) derivatives. nih.gov The use of catalysts like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide has been shown to facilitate the one-pot synthesis of pyrimidine derivatives from triethoxymethane, ammonium (B1175870) acetate (B1210297), and various ketones under solvent-free conditions. academie-sciences.fr

The power of MCRs lies in their convergent nature, allowing for the construction of the pyrimidine ring and the introduction of the pyridin-3-yl group simultaneously, often with high yields and operational simplicity. bohrium.combohrium.comnih.govmdpi.com

One-Pot Synthesis Approaches

A notable one-pot method involves the reaction of triethoxymethane, ammonium acetate, and a ketone derivative catalyzed by N,N,N',N'-tetrabromobenzene-1,3-disulfonamide under solvent-free conditions, affording this compound in good yield. academie-sciences.fracademie-sciences.fr Another approach describes the synthesis of 4-(1,3-thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diols through a one-pot reaction of sulfinylbis[(2,4-dihydroxyphenyl)methanethione] derivatives with 2-chloropyridin-3-amines. nih.gov

These methods highlight the trend towards more sustainable and efficient chemical syntheses, reducing waste and saving time and resources. bohrium.com

Synthesis of Derivatives and Analogues of this compound

The synthetic versatility of the this compound scaffold allows for extensive derivatization at various positions, enabling the fine-tuning of its physicochemical and biological properties. researchgate.net

Derivatization at Pyrimidine Nitrogen and Carbon Positions (C2/C4/C5/C6)

The pyrimidine ring of this compound offers multiple sites for chemical modification, including the nitrogen atoms and the carbon atoms at positions C2, C4, C5, and C6. researchgate.net

C2 Position: The C2 position is a common site for introducing diverse functionalities. For example, a 2-chloro substituent can be displaced by various nucleophiles, such as amines, to introduce amino groups. google.com The synthesis of 2-aminopyrimidines is a key step in the preparation of many biologically active compounds. researchgate.net Furthermore, a 2-(methylthio) group can be oxidized to a 2-(methylsulfonyl) group, which can then be displaced by amines. google.comasianpubs.org

C4 Position: The C4 position can also be functionalized. For instance, the amide group at C4 can be activated using reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) to facilitate substitution with amines, thiols, and alcohols. nih.gov Additionally, a 4-chloro substituent serves as a versatile handle for introducing various groups via nucleophilic substitution. rroij.com

C5 and C6 Positions: While less commonly derivatized, the C5 and C6 positions can also be modified. For example, the introduction of substituents at these positions can be achieved through the use of appropriately substituted starting materials in the initial ring-forming reaction. mdpi.com

The ability to selectively functionalize different positions on the pyrimidine ring is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. researchgate.net

Introduction of Diverse Functionalities (e.g., urea, amide, thiol, sulfonyl, triazole)

A wide array of functional groups can be introduced onto the this compound scaffold to modulate its properties.

Urea and Amide Groups: Urea and amide functionalities are frequently incorporated, often at the C2 position. The reaction of 2-aminopyrimidine derivatives with isocyanates yields urea derivatives. koreascience.kr Amide linkages can be formed by reacting an amino-functionalized pyrimidine with an acyl chloride or by coupling with a carboxylic acid using standard peptide coupling reagents. koreascience.krmdpi.com

Thiol Group: A thiol group can be introduced at the C2 position by using thiourea in the initial cyclization reaction, leading to a pyrimidine-2-thiol. d-nb.info This thiol group can be further reacted, for example, by S-alkylation.

Sulfonyl Group: The sulfonyl group is another important functionality. As mentioned earlier, a 2-(methylthio) group can be oxidized to a 2-(methylsulfonyl) group, which is a good leaving group for nucleophilic aromatic substitution reactions. google.comasianpubs.org Sulfonylurea derivatives have also been synthesized and investigated for their biological activities. researchgate.net

Triazole Group: Triazole rings can be introduced as substituents. For example, a 1,2,3-triazole can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net This "click chemistry" approach allows for the efficient and regioselective synthesis of triazole-containing derivatives. rroij.com

The introduction of these diverse functional groups significantly expands the chemical space accessible from the this compound core, enabling the development of compounds with a wide range of biological activities.

Fused Pyrimidine Systems (e.g., Pyridopyrimidines, Pyrazolopyrimidines)

The fusion of a pyrimidine ring with other heterocyclic structures, such as pyridine (B92270) or pyrazole (B372694), gives rise to bicyclic systems with distinct chemical and biological properties. The this compound scaffold serves as a valuable precursor for creating these complex architectures.

One notable approach involves the synthesis of pyridopyrimidines . For instance, researchers have designed novel fused pyrimidines by employing a molecular hybridization strategy. This can be achieved through a base-mediated condensation of a chalcone with an amidine, leading to the formation of a 2,4-disubstituted-5,6-dihydrobenzo[h]quinazoline. nih.gov In a specific example, 2-(pyridin-3-yl)-4-(pyridin-3-yl)-5,6-dihydrobenzo[h]quinazoline was synthesized and showed potent anticancer activity. nih.gov

Another important class of fused systems is the pyrazolopyrimidines . These can be synthesized through various multi-component reactions. One method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles with aromatic aldehydes and ethyl acetoacetate, catalyzed by paratoluene sulfonic acid (APTS) in ethanol, to yield Current time information in Bangalore, IN.smolecule.comtriazolo[4,3-a]pyrimidines. nih.gov Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved through the reaction of o-aminoesters with benzylamine (B48309) in the presence of triethylorthoformate. nih.gov Furthermore, a green synthesis approach for polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been developed using a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been accomplished via a formal [3+3] cycloaddition using copper(II) acetylacetonate (B107027) as a catalyst. acs.org The reaction of 5-amino-1H-pyrazole-4-carbonitrile with triethoxyorthoformate followed by treatment with hydrazine (B178648) hydrate (B1144303) is a key step in forming the pyrazolo[3,4-d]pyrimidine core. rsc.org Isomerization between pyrazolo[4,3-e] Current time information in Bangalore, IN.smolecule.comtriazolo[4,3-c]pyrimidines and pyrazolo[4,3-e] Current time information in Bangalore, IN.smolecule.comtriazolo[1,5-c]pyrimidines has also been studied, highlighting the chemical versatility of these systems. nih.gov

The following table summarizes some examples of fused pyrimidine systems derived from or related to this compound.

| Fused System | Starting Materials | Key Reagents/Conditions | Reference |

| 2-(pyridin-3-yl)-4-(pyridin-3-yl)-5,6-dihydrobenzo[h]quinazoline | Chalcone, Amidine | Base-mediated condensation | nih.gov |

| Current time information in Bangalore, IN.smolecule.comTriazolo[4,3-a]pyrimidines | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate | APTS, Ethanol, Reflux | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | o-Aminoester, Benzylamine | Triethylorthoformate | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | TBAB, Ethanol | scielo.org.mx |

| Pyrazolo[3,4-b]pyridines | Cinnamaldehyde, Copper(II)acetylacetonate | CHCl3, Room Temperature | acs.org |

| Pyrazolo[3,4-d]pyrimidines | 5-Amino-1H-pyrazole-4-carbonitrile | Triethoxyorthoformate, Hydrazine hydrate | rsc.org |

Optimization of Reaction Conditions

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce the pyridin-3-yl group. For instance, the coupling of a pyrimidine derivative with a pyridinylboronic acid using a palladium catalyst like Pd(PPh₃)₄ is a common strategy.

Copper catalysts are also utilized, particularly in C-N bond formation reactions. For example, a copper-mediated reaction has been used to form a nitropyrimidine intermediate by coupling 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with 2-bromo-1-methyl-4-nitrobenzene. google.com Furthermore, copper(II) acetylacetonate has been shown to be an effective catalyst for the [3+3] cycloaddition reaction to form pyrazolo[3,4-b]pyridine derivatives. acs.org

The use of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) as a catalyst has been reported for the one-pot, solvent-free synthesis of 4-arylpyrimidines from ketones, orthoformates, and ammonium acetate. thieme-connect.com This catalyst, while not commercially available, can be readily synthesized and is stable and reusable. thieme-connect.com

Solvent-Free and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Solvent-free and green chemistry approaches offer significant advantages by reducing waste and avoiding the use of hazardous solvents.

A one-pot, solvent-free synthesis of 4-(pyridin-4-yl)pyrimidine (B1626469) has been achieved using 4-pyridinecarboxaldehyde, acetophenone, and ammonium acetate with TBBDA as a catalyst at 80°C. This method boasts high atom economy and simplifies purification. Similarly, a solvent-free, three-component reaction of ketones, orthoformates, and ammonium acetate catalyzed by TBBDA has been developed for the synthesis of 4-arylpyrimidines, with solvent-free conditions proving superior to those using a solvent. thieme-connect.comacademie-sciences.fr

Water-mediated, catalyst-free synthesis represents another green approach. A series of functionalized 5-(2-arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones were synthesized in good to excellent yields via a one-pot multicomponent reaction in water under reflux conditions. acs.org This method avoids the need for any additives or toxic organic solvents and allows for easy product isolation. acs.org Another example of a green chemistry approach is a solvent-free grinding method, which has been used in the synthesis of oxadiazolo[3,2-a]pyrimidine derivatives. chemrevlett.com

The table below highlights key aspects of optimized reaction conditions.

| Approach | Catalyst/Conditions | Key Advantages | Reference |

| Catalytic | Pd(PPh₃)₄, K₂CO₃ | Precise control over substitution | |

| Catalytic | Copper(II) acetylacetonate | Mild reaction conditions, high yields | acs.org |

| Catalytic | TBBDA | Reusable catalyst | thieme-connect.com |

| Solvent-Free | TBBDA, 80-110°C | High atom economy, reduced waste | thieme-connect.comacademie-sciences.fr |

| Green Chemistry | Water, Reflux | Avoidance of toxic solvents, catalyst-free | acs.org |

| Green Chemistry | Solvent-free grinding | Environmentally benign | chemrevlett.com |

Structural Characterization Techniques in Synthetic Chemistry

The unambiguous determination of the structure of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure. rsc.orgacs.org For this compound, the ¹H NMR spectrum shows characteristic signals for the protons on both the pyrimidine and pyridine rings. rsc.org Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. rsc.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures to establish connectivity between atoms. acs.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. academie-sciences.frrsc.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecule, allowing for the determination of its elemental composition. acs.orgrsc.org

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. asianpubs.orgmdpi.com This technique allows for the measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional picture of the molecule. asianpubs.orgmdpi.com For example, the crystal structure of 2-(methylsulfonyl)-4-(pyridin-3-yl)pyrimidine (B1394233) has been determined, revealing that the pyrimidinyl and pyridyl rings are not coplanar. asianpubs.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. academie-sciences.fracademie-sciences.fr For instance, the IR spectrum of this compound shows characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic rings. academie-sciences.fracademie-sciences.fr

The following table provides an overview of the characterization data for this compound.

| Technique | Observation | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) 8.93-8.91 (d, J = 8.0 Hz, 2H), 8.86-8.85 (d, J = 4.0 Hz, 1H), 8.78-8.77 (d, J =4.0 Hz, 1H), 8.46-8.44 (d, J = 8.0 Hz, 1H), 7.80-7.78 (m, 1H), 7.51-7.48 (m, 1H) | rsc.org |

| ¹³C NMR (CDCl₃, 400 MHz) | δ (ppm) 161.60, 159.37, 157.87, 151.86, 148.48, 134.63, 132.22, 123.85, 117.07 | rsc.org |

| HRMS (EI) | Calculated for C₉H₇N₃: m/z 157.0640, Found: m/z 157.0637 | rsc.org |

| IR (KBr) | νmax (cm⁻¹) 1579, 1546, 1521 | academie-sciences.fracademie-sciences.fr |

| Melting Point | 85-86 °C | academie-sciences.fracademie-sciences.fr |

Molecular Design and Structure Activity Relationship Sar Studies

Strategic Design Principles for 4-(Pyridin-3-yl)pyrimidine Derivatives

The design of this compound derivatives is often guided by established pharmacophoric models and the strategy of scaffold hopping. yangresearchlab.orgnih.gov A primary principle involves the strategic placement of substituents on the pyrimidine (B1678525) and pyridine (B92270) rings to modulate the molecule's interaction with biological targets. smolecule.comrsc.org For instance, the pyrimidine ring is often designed to occupy the adenine-binding pocket of protein kinases, a common target in cancer therapy. tandfonline.comnih.gov

Key design strategies include:

Introduction of functional groups: Amide and urea (B33335) moieties are frequently incorporated as they can form crucial hydrogen bonds within the binding sites of target proteins. koreascience.kr

Scaffold modification: The core this compound structure is sometimes altered, for example, by creating fused ring systems like tetrahydropyrido[4,3-d]pyrimidines, to enhance potency and improve pharmacokinetic properties. yangresearchlab.orgnih.gov

Bioisosteric replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties is a common tactic. For example, substituting a carbon atom with a nitrogen atom in the core structure can alter the electronic properties and binding interactions. acs.org

Hybridization: Combining the this compound scaffold with other known pharmacophores is a strategy to develop hybrid molecules with potentially enhanced or dual activity. rsc.org

These design principles are often guided by computational modeling and a deep understanding of the target's three-dimensional structure.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For pyrimidine derivatives, QSAR studies are instrumental in predicting the activity of new analogues and in understanding the structural features that are critical for their therapeutic effects. nih.govdergipark.org.tr

QSAR models are mathematical equations that relate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to the biological activity of the compounds. nih.gov These models have been successfully applied to various classes of pyrimidine derivatives to predict their anticancer and antimalarial activities, among others. nih.govdergipark.org.tr

A typical QSAR study involves:

Data Set Selection: A series of this compound derivatives with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that links the descriptors to the activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors revealed that specific electronic and topological descriptors were crucial for their anticancer activity. nih.gov Another study on 2,4,6-trisubstituted pyrimidine derivatives against Plasmodium falciparum identified key descriptors that influence their antimalarial potency. dergipark.org.tr These models provide valuable insights for designing more potent and selective this compound derivatives.

Key Pharmacophoric Features Influencing Biological Interactions

The biological activity of this compound derivatives is dictated by a set of key pharmacophoric features that enable their interaction with specific biological targets. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. mdpi.com

For many kinase inhibitors based on the pyrimidine scaffold, the essential pharmacophoric features include:

A flat heteroaromatic system: The pyrimidine ring often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. tandfonline.comnih.gov

A hydrogen bond donor/acceptor: An amino group or a nitrogen atom in the pyridine ring can act as a hydrogen bond donor or acceptor, respectively, further anchoring the molecule in the binding site. nih.govmdpi.com

Hydrophobic regions: Substituents on the pyrimidine and pyridine rings can occupy hydrophobic pockets within the active site, enhancing binding affinity. tandfonline.comnih.gov

Specifically for this compound derivatives, the pyridin-3-yl group often plays a crucial role in orienting the molecule within the binding pocket and can engage in specific interactions that contribute to potency and selectivity. smolecule.com Docking studies of 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives in Mnk2, for example, have shown that the compound is stabilized through multiple hydrogen bonds and hydrophobic interactions. nih.gov

Impact of Substituent Modifications on Molecular Activity

The modification of substituents on the this compound scaffold is a cornerstone of SAR studies, as it directly influences the compound's potency, selectivity, and pharmacokinetic properties. acs.org The nature and position of these substituents can have a profound effect on biological activity. researchgate.net

Table 1: Impact of Substituent Modifications on the Activity of this compound Derivatives

| Position of Substitution | Type of Substituent | Effect on Activity | Reference |

| Pyrimidine C2-position | Amino group | Often essential for activity, forming key hydrogen bonds. nih.gov | nih.gov |

| Pyrimidine C4-position | Phenyl group | Can be modified with various substituents to explore hydrophobic pockets. nih.gov | nih.gov |

| Pyridine Ring | Methoxy (B1213986) group | Position of the methoxy group can significantly alter activity. nih.gov | nih.gov |

| Pyrimidine C2-position | Methylsulfonyl group | Enhances chemical properties and reactivity. smolecule.com | smolecule.com |

| Pyrimidine C4-position | Heterocyclic systems | Introduction of heterocycles can modulate activity and toxicity. rsc.org | rsc.org |

| Pyrimidine C2-position | (S)-3-phenylpiperidine | Conformational restriction can increase potency. acs.org | acs.org |

Studies have shown that:

These findings underscore the importance of systematic substituent modifications in optimizing the biological profile of this compound derivatives.

Conformational Analysis and its Role in SAR

Conformational analysis, the study of the three-dimensional shapes of molecules and their changes, is a critical component of SAR studies for this compound derivatives. The preferred conformation of a molecule determines how well it fits into the binding site of its biological target. researchgate.net

The introduction of multiple nitrogen atoms in the pyrido[3,4-d]pyrimidine (B3350098) scaffold, for instance, results in a much more planar structure compared to its isoquinoline (B145761) analogue, which can influence its binding mode. acs.org The dihedral angle between the pyrimidine and pyridine rings is a key conformational parameter that can affect biological activity.

The crystal structure of active compounds, when available, provides invaluable experimental data on their solid-state conformation, which can be used to validate and refine computational models. researchgate.net Ultimately, a thorough understanding of the conformational preferences of this compound derivatives is essential for designing molecules with optimal geometry for high-affinity binding to their biological targets.

Mechanistic and Target Oriented Biological Research Excluding Clinical Studies

Enzyme Inhibition Studies

Derivatives of the 4-(Pyridin-3-yl)pyrimidine scaffold have been investigated for their potential to inhibit several key enzymes. The following subsections summarize the detailed research findings in this area.

Cyclooxygenase (COX-1/COX-2) Inhibition

The pyrimidine (B1678525) nucleus is a recognized scaffold for developing anti-inflammatory agents, largely through the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the generation of pro-inflammatory prostaglandins. nih.gov While specific studies focusing exclusively on the this compound parent compound are not extensively detailed, research on related pyrimidine derivatives has shown significant promise, particularly in achieving selectivity for the COX-2 isoform over COX-1. mdpi.com

Studies on various pyrimidine derivatives have demonstrated their potential as potent and selective COX-2 inhibitors. mdpi.com For instance, certain pyrimidine-5-carbonitrile derivatives have shown remarkable COX-2 inhibitory activity at low concentrations, with some compounds being more potent than the reference drug Nimesulide. mdpi.com The general findings suggest that the pyrimidine framework is a promising base for designing selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. nih.govmdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition

The dysregulation of cyclin-dependent kinases (CDKs), particularly CDK2, is a key factor in the uncontrolled proliferation of cancer cells. rsc.org A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been designed and synthesized as potent CDK2 inhibitors. nih.gov

In one major study, the most promising compound from the series, designated 7l, demonstrated potent inhibitory activity against the CDK2/cyclin A2 complex with a half-maximal inhibitory concentration (IC50) of 64.42 nM, a potency comparable to the known CDK inhibitor AZD5438 (IC50 = 45 nM). rsc.orgnih.gov This compound also showed broad antiproliferative efficacy against a variety of cancer cell lines, including MV4-11 (leukemia), HT-29 (colon), and MCF-7 (breast). nih.gov Further mechanistic studies confirmed that this derivative induces cell cycle arrest and apoptosis in cancer cells. nih.gov An in-silico investigation of these N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues revealed that they possess favorable chemical reactivity and establish strong inhibitory interactions within the CDK2 active site, leading to a stabilization of the protein structure. rsc.orgrsc.org

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 7l (N-(pyridin-3-yl)pyrimidin-4-amine derivative) | CDK2/cyclin A2 | 64.42 | nih.gov |

| AZD5438 (Reference) | CDK2/cyclin A2 | 45 | rsc.org |

Adenosine (B11128) Kinase (AK) Inhibition

Adenosine kinase (AK) is an enzyme that regulates the intracellular and extracellular concentrations of adenosine, a molecule involved in numerous physiological processes. Inhibition of AK is a therapeutic strategy for conditions such as pain and inflammation. Research into pyrido[2,3-d]pyrimidines, a class of compounds that includes the this compound structural motif, has identified potent, non-nucleoside inhibitors of AK.

One such derivative, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, was discovered to be a highly potent inhibitor of rat adenosine kinase with an IC50 value of 1.8 nM. This demonstrates that the broader pyrido[2,3-d]pyrimidine (B1209978) scaffold containing the pyridin-3-yl moiety is a viable framework for developing powerful AK inhibitors.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | Adenosine Kinase (rat) | 1.8 |

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the Krebs cycle and the electron transport chain. While SDH inhibition has significant metabolic consequences, including the impairment of pyrimidine biosynthesis, there is currently no published research identifying this compound or its direct derivatives as inhibitors of this enzyme. nih.govnih.gov The existing literature focuses on how the inhibition of SDH by other means affects cellular processes, rather than on pyrimidine-based compounds acting as SDH inhibitors. nih.gov

Microtubule Affinity-Regulating Kinase 4 (MARK4) Inhibition

Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. The pyrimidine scaffold has been used as a starting point for developing MARK4 inhibitors. nih.gov

A study focused on a series of 4,6-disubstituted pyrimidine derivatives, specifically 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidines, evaluated their activity against the MARK4 enzyme. nih.govnih.gov Within this series, a compound featuring a pyridin-3-ylsulfonyl group was synthesized. The study found that the synthesized derivatives inhibited MARK4 with IC50 values in the micromolar (µM) range, confirming that the pyrimidine core is a suitable scaffold for designing novel MARK4 inhibitors. nih.govnih.govfrontiersin.org

| Compound Series | Target | IC50 Range (µM) | Reference |

|---|---|---|---|

| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives | MARK4 | Micromolar (µM) Range | nih.govnih.gov |

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibition

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, and its inhibition is a therapeutic target for T-cell mediated diseases. While various heterocyclic compounds have been explored as PNP inhibitors, direct research on this compound for this purpose is limited. However, studies on structurally related compounds offer some insight. For example, research on a series of fleximer 7-deazapurines, which include the compound 4-Amino-5-(1H-pyrrol-3-yl)pyrimidine, has been conducted. mdpi.com This compound, a pyrimidine derivative, was evaluated for its inhibitory activity against human PNP, showing a decrease in enzymatic activity. mdpi.com This suggests that the pyrimidine ring is a component of structures that can interact with the PNP active site, although specific data for this compound is not available.

Mitogen-activated Protein Kinase (MAPK)-interacting Kinases (Mnks) Inhibition

Derivatives of the pyridin-pyrimidine scaffold have been investigated for their potential to inhibit Mitogen-activated Protein Kinase (MAPK)-interacting Kinases (Mnks). Research into related heterocyclic systems provides insight into the potential mechanisms. For instance, studies on pyrazolo[3,4-b]pyridine-3-amine scaffolds, which share structural similarities, identified them as a core for MNK inhibitors. nih.govacs.orgnih.gov X-ray crystallography of a related analog bound to MNK2 showed that the central pyridine (B92270) ring interacts with the hinge Met162 residue. nih.gov The addition of a pyrazole (B372694) ring to the pyridine core was found to increase potency. nih.gov

Furthermore, a series of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their inhibitory activity against Mnks. sahmri.org.auadelaide.edu.au One compound from this series, MNK-7g, was identified as a potent inhibitor of MNK1 and particularly MNK2, acting without affecting other tested signaling pathways or cell viability. adelaide.edu.au These findings suggest that the broader pyridin-pyrimidine class of molecules can be effectively tailored to target the ATP-binding site of Mnk kinases, which play a role in tumorigenesis. sahmri.org.auadelaide.edu.au

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The pyridin-pyrimidine core is a key feature in numerous inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a crucial target in cancer therapy. nih.govmdpi.com Research has demonstrated that pyrimidine-containing compounds can act as reversible EGFR inhibitors. nih.govresearchgate.net A series of these inhibitors showed in vitro EGFR kinase activity with IC50 values ranging from 740 nM to 3 μM. nih.govresearchgate.net

Specifically designed derivatives have shown high potency against various EGFR mutations. A radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine derivative, [¹⁸F]APP-1, was a potent inhibitor of the L858R mutant EGFR-TK but a weak inhibitor of the dual L858R/T790M mutant. nih.gov Furanopyrimidine-based derivatives have also been developed as third-generation EGFR inhibitors, with some compounds exhibiting potent and selective inhibition against the EGFRL858R/T790M mutant with IC50 values as low as 2-6 nM. acs.org These inhibitors bind to the ATP-binding site of the EGFR kinase domain, with some, like osimertinib, forming a covalent bond to the cysteine-797 residue. mdpi.com

| Compound Class | EGFR Variant | IC50 Value | Potency | Reference |

|---|---|---|---|---|

| Pyrimidine Derivatives (1a-d) | EGFR Kinase | 740 nM - 3 µM | Moderate | nih.govresearchgate.net |

| Furanopyrimidine Derivatives | EGFRL858R/T790M | 2 - 6 nM | High | acs.org |

| Furanopyrimidine Derivatives | EGFRWT | > 5 µM | Low (Selective) | acs.org |

| [¹⁸F]APP-1 | EGFRL858R | Potent | High | nih.gov |

| [¹⁸F]APP-1 | EGFRL858R/T790M | Weak | Low | nih.gov |

FLT3 and VEGFR2 Inhibition

The versatility of the pyridin-pyrimidine scaffold extends to the inhibition of other critical tyrosine kinases such as FMS-like Tyrosine Kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

FLT3 Inhibition : Novel FLT3 inhibitors have been developed using a pyridine/pyrimidine warhead. escholarship.org A rational design approach led to the synthesis of 4,6-diamino pyrimidine-based Type-II FLT3 inhibitors. escholarship.org The most potent compound from this series, 13a, demonstrated an IC50 value of 13.9 ± 6.5 nM against the FLT3 kinase. escholarship.org Other related heterocyclic cores, including pyrido[4,3-d]pyrimidine, have also been investigated as potential FLT3 inhibitors. nih.govacs.org

VEGFR2 Inhibition : Pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. ekb.eg A series of 4-methoxyphenyl (B3050149) pyrimidine derivatives showed significant inhibitory action against VEGFR-2, with one compound exhibiting an IC50 of 0.098 µM. ekb.eg Similarly, certain pyrimidine derivatives displayed higher cytotoxic activities against cancer cell lines and potent VEGFR-2 inhibition, with IC50 values of 0.53 µM and 0.61 µM, comparable to the standard sorafenib. mdpi.com The development of dual-target VEGFR/c-Met inhibitors based on pyridine or pyrimidine structures is also an active area of research. nih.gov

| Target Kinase | Compound Class/Derivative | IC50 Value | Reference |

|---|---|---|---|

| FLT3 | 4,6-Diamino Pyrimidine (Compound 13a) | 13.9 ± 6.5 nM | escholarship.org |

| VEGFR-2 | 4-Methoxyphenyl Pyrimidine Derivative | 0.098 µM | ekb.eg |

| VEGFR-2 | Pyrimidine Derivative (91b) | 0.53 µM | mdpi.com |

| VEGFR-2 | Pyrimidine Derivative (91e) | 0.61 µM | mdpi.com |

c-KIT Inhibition

Derivatives of this compound are effective inhibitors of the c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, particularly gastrointestinal stromal tumors (GIST). nih.govnih.govacs.org A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been patented as c-KIT inhibitors that are active against a wide range of mutations, including the V654A secondary resistance mutation. nih.govnih.govacs.org Several compounds in this class exhibit excellent IC50 values in the nanomolar range and show selectivity for c-KIT over the closely related kinase FLT3. nih.gov

| Target | Potency | Selectivity | Reference |

|---|---|---|---|

| c-KIT (including V654A mutation) | Excellent IC50 values (nanomolar range) | Selective over FLT3 kinase | nih.gov |

| GIST 430/654 cells | Excellent IC50 values (nanomolar range) | Selective against a wide panel of kinases including JAK | nih.gov |

Receptor Binding and Modulation Studies

Beyond kinase inhibition, pyridin-pyrimidine derivatives have been studied for their ability to bind to and modulate various other receptors. Molecular docking studies of a derivative, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, showed significant binding interaction at the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) receptor proteins. ashdin.com

In the realm of G protein-coupled receptors, a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines were identified as potent and selective antagonists for the A2B adenosine receptor. acs.org One compound, in particular, showed a high affinity for the A2B receptor with a Ki of 17 nM and high selectivity over A1, A2A, and A3 subtypes. acs.org Other pyrimidine derivatives have been synthesized and evaluated for their binding affinities towards 5-HT2C receptors, which are targets for central nervous system disorders. mdpi.com The general class of pyrimidine-based molecules has also been explored for allosteric modulation of purine and pyrimidine receptors. nih.govnih.gov

Cellular Mechanism of Action Studies (In Vitro Models, Excluding Clinical Human Data)

In vitro studies using various cancer cell lines have elucidated the cellular mechanisms of action for pyridin-pyrimidine derivatives. As EGFR inhibitors, these compounds have been shown to alter the mRNA expression of downstream target genes such as twist, c-fos, and aurora. nih.govresearchgate.net Furthermore, treatment with these compounds induced changes in the mitochondrial membrane potential and levels of reactive oxygen species. nih.govresearchgate.net

The antiproliferative activities of furanopyrimidine derivatives were investigated in BaF3 cell lines overexpressing the EGFRL858R/T790M mutant kinase, where they showed potent activity with CC50 values of 20-26 nM. acs.org In the H1975 non-small cell lung cancer cell line, which also carries this mutation, these compounds exhibited antiproliferative activity with CC50 values in the range of 502–739 nM. acs.org A key mechanism of cell death induced by these compounds is apoptosis, as evidenced by an increase in the sub-G1 cell population and confirmed by Annexin V assays. nih.gov

| Compound Class | Cell Line | EGFR Status | CC50 Value | Reference |

|---|---|---|---|---|

| Furanopyrimidine Derivatives | BaF3 | L858R/T790M | 20 - 26 nM | acs.org |

| Furanopyrimidine Derivatives | H1975 | L858R/T790M | 502 - 739 nM | acs.org |

| Pyrimidine Derivatives (1a-d) | Lung, colon, breast cancer cell lines | Not specified | 3.2 - 9 µM | nih.gov |

Cell Cycle Progression Modulation

The antiproliferative effects of pyridin-pyrimidine derivatives are closely linked to their ability to modulate cell cycle progression. Treatment of cancer cells with these compounds has been shown to induce cell cycle arrest. For example, certain pyrazolo[3,4-d]pyrimidine derivatives caused cell cycle arrest at the S phase in MCF-7 breast cancer cells and at the G0-G1 and G2/M phases in HCT-116 colon cancer cells. ijmphs.com A selected pyrimidine-containing EGFR inhibitor was found to increase the sub-G1 cell population, which is indicative of apoptotic cell death and prevents cells from progressing through the cycle. nih.gov

Apoptosis Induction Pathways

Derivatives of the pyridopyrimidine scaffold, structurally related to this compound, have demonstrated the ability to induce apoptosis in cancer cells through various molecular pathways. Research into these compounds has highlighted their potential as targeted chemotherapeutic agents.

One study on novel pyrido[2,3-d]pyrimidine derivatives identified a potent compound that dramatically induced apoptotic cell death in MCF-7 breast cancer cells. rsc.org Flow cytometric analysis revealed that treatment with this compound led to a 58.3-fold increase in the death rate compared to untreated cells, with total apoptosis reaching 36.14% (composed of 14.03% late apoptosis and 22.11% early apoptosis). rsc.org Mechanistically, this compound was found to be a potent inhibitor of PIM-1 kinase, a key enzyme in cell survival pathways. rsc.orgrsc.org The inhibition of PIM-1 kinase by these derivatives disrupts downstream signaling, leading to cell cycle arrest at the G1 phase and subsequent apoptosis. rsc.org

Further investigations into other related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, have shown that these compounds can also trigger apoptosis. One such derivative was found to inhibit Fyn phosphorylation, a critical step in certain cell signaling pathways, which in turn induces apoptosis in natural killer cell leukemia. oncotarget.com Another study on new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated that the most active compounds induced a significant apoptotic effect in PC-3 prostate cancer cells. nih.gov This was evidenced by an increase in the cell population in the pre-G1 phase of the cell cycle and a significant rise in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Specifically, one derivative increased early apoptosis from 0.43% to 13.92% (a 32-fold increase) and late apoptosis from 0.15% to 22.49% (a 150-fold increase). nih.gov These findings collectively suggest that the pyridopyrimidine core can be effectively modified to create potent apoptosis-inducing agents that target specific kinases and cellular pathways. rsc.orgoncotarget.comnih.govresearchgate.net

Induction of Non-Apoptotic Cell Death Mechanisms (e.g., Methuosis)

Beyond apoptosis, derivatives of this compound have been engineered to induce non-apoptotic forms of programmed cell death, such as methuosis. This alternative cell death pathway is characterized by the accumulation of large, fluid-filled cytoplasmic vacuoles derived from macropinosomes, leading to cell death without the typical markers of apoptosis. nih.govnih.gov

A study focused on the design and synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified a lead compound, designated 12A, as a potent and selective methuosis inducer. nih.govnih.gov This compound demonstrated high pan-cytotoxicity against a variety of cancer cell lines while exhibiting minimal toxicity towards normal human cells. nih.govnih.gov

The mechanism of action for compound 12A was investigated to confirm that the observed vacuolization was indeed methuosis. The study found that the vacuoles were derived from macropinosomes, a hallmark of methuosis, and not from autophagosomes. nih.gov This was confirmed by experiments where autophagy inhibitors (3-methyladenine and LY294002) and an activator (rapamycin) did not affect the 12A-induced vacuolization. nih.gov Further investigation suggested that the cytoplasmic vacuoles might originate from the endoplasmic reticulum (ER) and are associated with ER stress. nih.govnih.gov The signaling pathway involved in this process was identified as the MAPK/JNK signaling pathway, which was activated upon treatment with compound 12A, leading to methuotic cell death. nih.govnih.gov This research highlights the potential of targeting non-apoptotic pathways with this compound derivatives as a novel strategy for cancer therapy, particularly for cancers that are resistant to apoptosis-inducing drugs. nih.gov

Inhibition of NO Release and Inflammatory Response at Cellular Level

The this compound scaffold is also a key feature in compounds designed to modulate inflammatory responses at the cellular level. A primary mechanism by which these compounds exert their anti-inflammatory effects is through the inhibition of nitric oxide (NO) production, a key signaling molecule in inflammation. nih.govnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is linked to the pathophysiology of numerous inflammatory diseases. researchgate.netnih.gov

Research has shown that pyrimidine derivatives can effectively suppress NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov A comparative study of pyridine and pyrimidine derivatives found that specific pyrimidine compounds significantly inhibited NO release. For instance, compound 9d showed a 61.90% inhibition with an IC50 value of 88.7 µM. nih.gov

The anti-inflammatory action of these compounds extends to the regulation of key inflammatory genes. The most promising compounds were found to significantly decrease the gene expression levels of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-ɑ). nih.gov Furthermore, they were shown to down-regulate the expression of iNOS and the transcription factor nuclear factor kappa B (NF-κB), which is a central regulator of the inflammatory response. nih.gov Specifically, one pyrimidine derivative, 9d, reduced the expression of IL-1, IL-6, NF-κB, and iNOS genes by 71%, 48%, 61%, and 65%, respectively, in treated RAW cells. nih.gov

Other mechanistic studies have explored the direct inhibition of the iNOS enzyme. Novel pyrimidine imidazoles have been shown to prevent the dimerization of iNOS monomers, which is essential for its enzymatic activity. researchgate.net One such inhibitor, PID, was found to interact with nascent iNOS monomers in cells, preventing their assembly into the active dimeric form, and could also disrupt already formed active dimers. researchgate.net This dual mechanism allows for the complete physiological inhibition of the enzyme. researchgate.net These findings underscore the potential of this compound derivatives as potent anti-inflammatory agents by targeting the NO signaling pathway. nih.govnih.govnih.gov

Antifungal and Antibacterial Activity Mechanisms

Derivatives of this compound have been investigated for their antimicrobial properties, demonstrating activity against both fungal and bacterial pathogens through various mechanisms.

In the realm of antifungal research, a pyrimidine salt derivative, 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl ammonium-2,5-dichloro-4-hydroxy-3,6-dioxo-cyclohexa-1,4-dienolate, exhibited good activity, with 56.4% inhibition against Fusarium oxysporum. nih.gov A deeper mechanistic insight comes from a study on a class of pyridines and pyrimidines that showed activity against an efflux-negative strain of Candida albicans. nih.gov These compounds were found to inhibit the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity. nih.govresearchgate.net Quantitative analysis of sterol intermediates revealed an accumulation of lanosterol (B1674476) at the expense of ergosterol, strongly suggesting that the target of these compounds is the enzyme lanosterol demethylase. nih.gov The correlation between the concentration at which the sterol profile was altered and the minimum inhibitory concentration (MIC) confirmed that the inhibition of ergosterol synthesis is the primary antifungal mode of action for these pyrimidine derivatives. nih.gov Other novel pyrimidine derivatives have also shown potent antifungal activity against plant fungal diseases, with some exhibiting better efficacy than commercial fungicides like Pyrimethanil. frontiersin.org

For antibacterial activity, the same 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl ammonium (B1175870) salt derivative showed a good zone of inhibition (16 mm) against pathogenic bacterial strains. nih.gov The mechanisms of action for antibacterial pyrimidine derivatives are diverse. One study on a thiophenyl-substituted pyrimidine derivative revealed that its bactericidal effect is likely due to the effective inhibition of FtsZ polymerization and GTPase activity. rsc.org FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to the disruption of this process, ultimately causing cell death. rsc.org Another class of compounds, 4H-pyridopyrimidines, was found to inhibit bacterial protein synthesis. researchgate.net These compounds demonstrated broad-spectrum inhibition of bacterial growth, including against drug-resistant strains like MRSA and VREs. rsc.orgresearchgate.net Other antibacterial mechanisms for pyrimidine-related structures include blocking the biosynthesis of essential molecules like folic acid, which is necessary for the synthesis of purines and pyrimidines required for DNA replication. oregonstate.education

Antioxidant Activity Investigations

The pyrimidine nucleus is a core component of many compounds investigated for their antioxidant properties. These derivatives have shown potential in scavenging free radicals, which are implicated in a wide range of diseases caused by oxidative stress. nih.govresearchgate.net The antioxidant capacity of pyrimidine derivatives is often evaluated through in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method being one of the most common. nih.govsemanticscholar.orgmedcraveonline.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. arxiv.orgnih.gov Numerous studies have synthesized and tested various pyrimidine derivatives, demonstrating their ability to act as effective DPPH scavengers. semanticscholar.orgarxiv.orgresearchgate.net For instance, a library of substituted pyrimidines showed good free radical scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 42.9 µM to 438.3 µM. arxiv.org

The structural features of the pyrimidine derivatives play a crucial role in their antioxidant activity. The presence and position of substituent groups on the pyrimidine ring can significantly influence its radical scavenging capacity. nih.gov For example, studies have shown that the introduction of specific aryl groups or other functional moieties can enhance the antioxidant potential. researchgate.net A study on pyrimidinium betaines found that all tested compounds were active as DPPH scavengers, with their efficacy being dependent on concentration and reaction time. medcraveonline.com Another investigation into novel pyrimidine acrylamides also confirmed their antioxidant effects through the DPPH assay, highlighting the versatility of the pyrimidine scaffold in designing new antioxidant agents. mdpi.com These findings collectively indicate that the pyrimidine core is a promising moiety for the development of compounds with desirable antioxidant activity. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein receptor.

Molecular docking simulations of derivatives and analogues of 4-(Pyridin-3-yl)pyrimidine have been instrumental in elucidating their interactions with various protein targets, particularly kinases like Cyclin-Dependent Kinase 2 (CDK2). For instance, studies on N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues, which share the core pyridin-yl-pyrimidine scaffold, have identified key interactions within the CDK2 active site. These analogues are shown to form crucial hydrogen bonds and other interactions with the binding site residues, which are critical for their inhibitory potential. rsc.org

Analysis of these docked complexes reveals that the pyrimidine (B1678525) and pyridine (B92270) rings often engage in significant interactions. The nitrogen atoms in these heterocyclic rings frequently act as hydrogen bond acceptors, forming connections with key amino acid residues in the protein's active site. rsc.orgnih.gov For example, in studies of related inhibitors targeting CDKs, stable hydrogen bonds are commonly observed with residues in the hinge region of the kinase, such as the backbone amide of amino acids like Cysteine. nih.gov

| Interaction Type | Exemplary Amino Acid Residues | Reference |

|---|---|---|

| Hydrogen Bonding | Cysteine, Glutamic Acid, Lysine, Aspartic Acid | rsc.orgnih.gov |

| Hydrophobic/van der Waals | Isoleucine, Valine, Leucine, Proline | nih.govmdpi.com |

| π-Stacking | Phenylalanine, Tyrosine, Histidine | mdpi.com |

Binding affinity and docking scores are quantitative measures used to evaluate the strength of the interaction between a ligand and its target protein. Lower docking scores typically indicate a more favorable binding pose and a higher predicted affinity. For derivatives of this compound, these calculations are crucial for ranking potential inhibitors and prioritizing them for synthesis and experimental testing. researchgate.netresearchgate.net

Studies on various pyrimidine derivatives have reported a wide range of docking scores, reflecting their diverse interactions with different biological targets. For example, in silico studies of pyrazolo[3,4-d]pyrimidine derivatives against various kinases have shown docking scores ranging from -4.51 to -6.49 kcal/mol. sums.ac.ir Other pyrimidine-based compounds designed as PI3-K/mTOR inhibitors have demonstrated even more favorable binding affinities, with docking scores reaching as low as -10.7 kcal/mol. nih.gov These values highlight the potential of the pyrimidine scaffold to form high-affinity interactions within protein binding sites. sums.ac.irnih.gov

The calculated binding affinity is often correlated with experimental inhibitory activity. Computational approaches like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method are used to refine these binding energy predictions. mdpi.com For related pyridin-yl-pyrimidine structures, analyses have shown that van der Waals interactions and nonpolar solvation energies are often the primary contributors to the favorable binding free energies. mdpi.com

| Compound Class | Target | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | Tyrosine Kinases | -4.51 to -6.49 | sums.ac.ir |

| Pyrido[2,3-d]pyrimidines | CDK1 | -6.75 to -8.94 | researchgate.net |

| Pyrazolo[3,4-d]pyrimidines | PI3-K/mTOR | -10.2 to -10.7 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD can assess the stability of the docked pose, the flexibility of the protein and ligand, and the persistence of key intermolecular interactions. mdpi.com

For complexes involving N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues and CDK2, MD simulations have been conducted over hundreds of nanoseconds to analyze the dynamic behavior and stability. rsc.org Such simulations allow for the calculation of parameters like the root-mean-square deviation (RMSD) of the protein backbone and the ligand, which indicate the stability of the complex over the simulation period. A stable RMSD suggests that the ligand remains securely bound in its predicted orientation. rsc.org

MD simulations also enable a detailed analysis of intermolecular hydrogen bonds, tracking their formation and breakage throughout the simulation. This helps to confirm the importance of interactions identified in docking studies. rsc.org Furthermore, the root-mean-square fluctuation (RMSF) can be assessed to quantify the flexibility of different regions of the protein, revealing how ligand binding might affect the protein's conformational mobility. rsc.orgnih.govnih.gov These simulations have validated that pyridin-yl-pyrimidine derivatives can form stable complexes with their target kinases, reinforcing the reliability of the initial docking predictions. rsc.orgmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules like this compound. These methods provide fundamental insights into molecular structure, stability, and reactivity. ijcce.ac.irsamipubco.com

DFT calculations are used to determine the optimized molecular geometry and electronic structure of a compound in its ground state. rsc.orgmdpi.com For pyrimidine derivatives, DFT methods like B3LYP have been used to calculate optimized structures, which can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. mdpi.comtandfonline.com

These studies provide detailed information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to confirm the structural characterization of the synthesized compounds. ijcce.ac.irtandfonline.com The application of DFT to N-(pyridin-3-yl)pyrimidin-4-amine analogues has allowed for a systematic investigation of their electronic structures to evaluate their relative chemical reactivities. rsc.org

DFT calculations are powerful tools for predicting the electronic properties and chemical reactivity of molecules. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can gain insights into the molecule's reactivity. rsc.orgiiste.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. rsc.orgijcce.ac.ir

Electrostatic potential (ESP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.orgnih.gov For N-(pyridin-3-yl)pyrimidin-4-amine analogues, ESP maps have been used to explore their electrophilic and nucleophilic characteristics, which are crucial for understanding their interaction with biological targets. rsc.org Global reactivity descriptors, such as chemical potential, global hardness, and electrophilicity index, can be derived from HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity. rsc.orgiiste.org

| Descriptor | Significance | Reference |

|---|---|---|

| HOMO Energy | Correlates with electron-donating ability | rsc.orgijcce.ac.ir |

| LUMO Energy | Correlates with electron-accepting ability | rsc.orgijcce.ac.ir |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability | rsc.orgiiste.org |

| Electrostatic Potential (ESP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack | rsc.orgnih.gov |

| Global Hardness/Softness | Measures resistance to change in electron distribution | rsc.orgiiste.org |

Prediction of Biological Efficacy and Mechanism

Computational studies have been instrumental in predicting the biological efficacy and elucidating the potential mechanisms of action for this compound and its derivatives. These theoretical approaches allow researchers to model interactions at a molecular level, providing insights that guide further experimental work.

One significant area of investigation has been the potential of pyridin-3-yl pyrimidines as protein kinase inhibitors. Molecular docking studies have been employed to investigate the binding modes of these compounds with various kinases. For instance, a series of pyridin-3-yl pyrimidines were evaluated as inhibitors of the Bcr-Abl fusion protein, which is implicated in chronic myelogenous leukemia. researchgate.netnih.gov Docking simulations revealed that the binding patterns of these compounds were similar to that of the established inhibitor Imatinib. researchgate.net Specifically, compounds A2, A8, and A9, which feature halogen-substituted anilines, showed potent Bcr-Abl inhibitory activity, suggesting the importance of these substitutions for biological function. nih.gov

Similarly, an integrated computational approach was used to study N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues as potential inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is linked to several cancers. rsc.orgrsc.org This research examined the structural properties, reactivity, and molecular interactions of NPPA analogues with CDK2's binding site residues. rsc.orgresearchgate.net The effects of inhibitor binding on the protein's structure were explored dynamically, and binding affinities were calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. rsc.org The findings indicated that NPPA analogues are relatively electrophilic and establish strong inhibitory interactions within the CDK2 active site. rsc.org The binding is complemented by non-polar interactions with hydrophobic residues, which helps to stabilize the protein structure. rsc.org Among the studied analogues, NPPA3 was identified as a particularly effective CDK2 inhibitor, demonstrating favorable chemical properties and a strong binding affinity of -68.23 kJ mol⁻¹. rsc.org

Density Functional Theory (DFT) methods have also been applied to predict the reactivity and potential therapeutic action of pyrimidine derivatives. A study on three such derivatives, including one with a pyridin-4-yl group, investigated their potential as analgesics by studying their docking on cyclooxygenases 1 (COX-1) and 2 (COX-2). wjarr.com The calculations of reactivity parameters showed these derivatives to be more chemically reactive than ibuprofen. wjarr.com Docking results indicated that the derivatives are likely selective COX-2 inhibitors, with stronger complex stability scores for COX-2 than COX-1, and also higher stability scores than ibuprofen. wjarr.com

The table below summarizes the predicted biological targets and computational findings for pyridin-3-yl pyrimidine derivatives.

| Derivative Class | Predicted Target | Computational Method(s) Used | Key Findings |

| Pyridin-3-yl pyrimidines | Bcr-Abl | Molecular Docking, 3D-QSAR | Binding mode similar to Imatinib; halogenated aniline (B41778) substituents may be important for activity. researchgate.netnih.gov |

| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 | Molecular Docking, Molecular Dynamics, MM/PBSA | Strong inhibitory interactions; NPPA3 showed a binding affinity of -68.23 kJ mol⁻¹. rsc.org |

| Pyridinyl-pyrimidine derivatives | COX-2 | DFT, Molecular Docking | Predicted to be selective COX-2 inhibitors with higher stability scores than ibuprofen. wjarr.com |

| Pyridine and Pyrimidine derivatives | EGFR | Molecular Docking, ADME prediction, SAR studies | Identified key pharmacophoric features for EGFR inhibition, including a pyridine/pyrimidine ring for the hinge region. nih.gov |

In silico Screening and Lead Optimization

In silico screening and computational lead optimization are pivotal in modern drug discovery, enabling the rapid evaluation of large virtual libraries of compounds and the refinement of promising "hits" into viable "leads." The this compound scaffold has been the subject of such computational efforts to develop novel therapeutics.

Virtual screening techniques, often involving molecular docking, are used to identify potential inhibitors for specific biological targets. For example, computational tools can be used for an initial screening of pyridopyrimidine compounds to assess their in silico ADME (Absorption, Distribution, Metabolism, and Excretion) properties, followed by docking to identify potential inhibitors of targets like CDK4/6. nih.gov This dual approach helps to filter for compounds that not only have a high predicted binding affinity but also possess drug-like pharmacokinetic properties.

Once a hit compound is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic profile. nih.gov A fragment-based lead discovery approach was successfully used to generate potent and selective inhibitors for Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). figshare.comresearchgate.net This effort led to the optimization of a pyridopyrimidine series, identifying a compound with low nanomolar potency and excellent kinase selectivity. figshare.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis is another powerful tool for lead optimization. By building computational models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can understand the relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For instance, a 3D-QSAR model was constructed for ATP-competitive Akt inhibitors with a 4-(piperazin-1-yl)pyrimidine (B1356849) scaffold, yielding a robust model that could guide the design of more potent inhibitors. researchgate.net In a study on pyrimidine derivatives as inhibitors of the human σ1 receptor for neuropathic pain, insights from 3D-QSAR models and molecular docking were used to design sixteen new compounds with predicted enhanced efficacy. researchgate.net These newly designed compounds were then subjected to an ADMET evaluation to assess their pharmacokinetic and toxicological profiles. researchgate.net

Molecular dynamics simulations and advanced methods like free energy perturbation (FEP) can further refine lead compounds. acs.org These methods predict the impact of specific chemical modifications on binding affinity. In one study, FEP coupled with molecular dynamics was used for the lead optimization of adenosine (B11128) A3 receptor antagonists, which included replacing a pyridine ring with a pyrimidin-2-yl moiety to assess the impact on affinity. acs.org

The table below provides examples of computational approaches used in the screening and optimization of pyridinyl-pyrimidine derivatives.

| Process | Target / Application | Computational Method(s) | Outcome |

| In silico Screening | CDK4/6 Inhibition | ADME Prediction, Molecular Docking | Identification of novel pyridopyrimidine compounds with potential CDK4/6 inhibitory activity. nih.gov |

| Lead Optimization | MAP4K4 Inhibition | Fragment-Based Lead Discovery | Development of a pyridopyrimidine inhibitor with low nanomolar potency and high selectivity. figshare.comresearchgate.net |

| Lead Optimization | σ1 Receptor Inhibition | 3D-QSAR, Molecular Docking, ADMET | Design of sixteen new pyrimidine derivatives with predicted enhanced efficacy against neuropathic pain. researchgate.net |

| Lead Optimization | Adenosine A3R Antagonism | Free Energy Perturbation/Molecular Dynamics (FEP/MD) | Guided the synthesis of new analogues with improved receptor affinity. acs.org |

| Lead Optimization | FLT3 Inhibition | Molecular Docking, Molecular Dynamics | Predicted the binding mode of novel pyrazolo[3,4-d]pyrimidine derivatives in the FLT3 binding domain. rsc.org |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing 4-(pyridin-3-yl)pyrimidine and its derivatives is a cornerstone of future research. While established routes exist, such as the condensation of chalcones with formamidine (B1211174) or guanidine (B92328), researchers are actively seeking more sustainable, cost-effective, and versatile synthetic strategies. nih.gov

Future efforts will likely focus on:

Multicomponent Reactions: Designing one-pot procedures that combine multiple starting materials to generate complex this compound derivatives in a single step, minimizing waste and improving efficiency. rsc.org

Catalytic Cross-Coupling Reactions: Expanding the use of modern catalytic methods, such as Suzuki, Negishi, and Buchwald-Hartwig couplings, to introduce a wider range of substituents onto the pyrimidine (B1678525) and pyridine (B92270) rings. mdpi.comnih.govgoogle.com This will enable the creation of large and diverse chemical libraries for biological screening.

Green Chemistry Approaches: Employing environmentally friendly solvents, catalysts, and reaction conditions, including microwave-assisted synthesis, to reduce the environmental impact of production. rsc.org

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis of these compounds.

A notable existing pathway involves the reaction of 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one with guanidine to form the core this compound structure. tandfonline.comnih.gov Another approach utilizes 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) as a key intermediate for further functionalization through nucleophilic substitution reactions. google.com

Advanced SAR and QSAR Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for rationally designing more potent and selective derivatives of this compound. By correlating specific structural features with biological activity, researchers can predict the properties of new compounds before they are synthesized.

Future research in this area will involve:

Computational Docking and Molecular Dynamics: Using advanced computer simulations to visualize and analyze the binding interactions of this compound derivatives with their biological targets at the atomic level. ashdin.combohrium.comnih.gov This provides insights into the key interactions that drive potency and selectivity.

3D-QSAR and Pharmacophore Modeling: Developing sophisticated three-dimensional models that define the essential structural requirements for a molecule to exhibit a particular biological effect. This will guide the design of new analogs with improved activity.

Machine Learning and AI: Applying artificial intelligence algorithms to large datasets of chemical structures and biological activities to identify complex patterns and predict the properties of novel compounds with greater accuracy.

For instance, SAR studies on a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives revealed that specific substitutions on the indole (B1671886) ring significantly impacted their vacuolization-inducing and anti-proliferative effects. tandfonline.com

Identification of New Biological Targets and Pathways

While the this compound scaffold is well-known for its role in kinase inhibitors like imatinib, there is a vast and underexplored landscape of other potential biological targets. tandfonline.comnih.gov Future investigations will aim to uncover these novel targets and the associated cellular pathways.

Key research directions include:

Phenotypic Screening: Testing libraries of this compound derivatives in cell-based assays that measure broad physiological or pathological effects, without a preconceived target. This can lead to the discovery of compounds with unexpected and valuable biological activities.

Chemical Proteomics: Utilizing chemical probes based on the this compound scaffold to "fish out" and identify their direct protein binding partners from complex biological samples.

Pathway Analysis: Employing systems biology approaches to understand how these compounds affect global cellular networks and signaling pathways, moving beyond a single-target focus.

Recent research has already expanded the known biological activities of this scaffold. For example, certain derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. bohrium.comnih.gov Others have shown potential as inducers of methuosis, a non-apoptotic form of cell death. tandfonline.comnih.gov

Development of Multi-Targeting Agents

The concept of "one drug, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer. The this compound scaffold is an ideal starting point for designing multi-targeting agents due to its ability to interact with various biological macromolecules. smolecule.comsmolecule.com

Future research will focus on:

Rational Design of Dual Inhibitors: Intentionally designing single molecules that can simultaneously inhibit two or more key targets involved in a disease process. For example, creating a compound that inhibits both a specific kinase and a protein involved in drug resistance.

Fragment-Based Drug Discovery: Combining the this compound core with other pharmacophores known to bind to different targets to create hybrid molecules with a desired polypharmacological profile.

Systems Pharmacology: A holistic approach to understanding how a multi-targeting agent affects the entire biological system, which can help in predicting both efficacy and potential side effects.

The development of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives as inhibitors of both c-KIT and PDGFRα exemplifies this approach, targeting multiple drivers of gastrointestinal stromal tumors. nih.gov

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational approaches is revolutionizing drug discovery. Future research on this compound will increasingly rely on this integrated strategy to accelerate progress and improve the efficiency of the discovery pipeline.

This integration will manifest in several ways:

Iterative Design Cycles: Computational models will predict promising new derivatives, which will then be synthesized and tested experimentally. The experimental results will, in turn, be used to refine and improve the computational models for the next round of predictions.

In Silico ADME/Tox Prediction: Computational tools will be used early in the discovery process to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new compounds, helping to prioritize those with the best drug-like characteristics. nih.gov

Virtual Screening: Large virtual libraries of compounds can be computationally screened against a biological target to identify a smaller, more manageable set of high-priority candidates for experimental testing.

For example, in the development of antitrypanosomal 4-phenyl-6-(pyridin-3-yl)pyrimidines, in silico molecular target investigations were used to identify a putative target, which was then followed by experimental validation. nih.gov

Innovative Applications in Chemical Biology and Materials Science

Beyond its traditional role in medicinal chemistry, the unique chemical properties of the this compound scaffold open up possibilities for its use in other scientific domains.

Potential future applications include:

Chemical Biology Probes: Developing fluorescently labeled or biotinylated derivatives of this compound to be used as tools for studying biological processes, such as tracking the localization of a target protein within a cell. Pyrimidine derivatives with extended π-systems have shown potential as fluorescent tags. vulcanchem.com

Functional Materials: Exploring the use of these compounds in the creation of new materials with specific electronic, optical, or self-assembly properties. The presence of multiple nitrogen atoms and aromatic rings makes them interesting candidates for coordination chemistry and the development of metal-organic frameworks (MOFs).

Biosensors: Designing this compound-based molecules that can selectively bind to a specific analyte (e.g., a metal ion or a biomolecule) and produce a detectable signal, such as a change in color or fluorescence.

While still an emerging area, the potential for this compound and its analogs in materials science is recognized, stemming from the unique functional groups that can be incorporated into its structure. smolecule.com

Q & A

Basic: What are the standard synthetic routes for 4-(Pyridin-3-yl)pyrimidine, and how is its structural integrity validated?

Answer:

this compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, which link pyridine and pyrimidine moieties. Key steps include:

- Use of palladium catalysts for C–N or C–C bond formation under inert atmospheres to prevent oxidation .

- Purification via column chromatography and recrystallization to achieve >95% purity.

Structural validation employs: